molecular formula C21H21NO3S B2689182 1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 868145-64-6

1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2689182
CAS RN: 868145-64-6
M. Wt: 367.46
InChI Key: PNDIWFPWHBHBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H21NO3S and its molecular weight is 367.46. The purity is usually 95%.
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Scientific Research Applications

New Protocols for Chemical Synthesis

A new protocol for the acetoxyallylation of aldehydes mediated by indium in THF illustrates the synthesis of diols via a regioselective addition process, demonstrating the utility of allyl-mediated reactions in organic synthesis. This study by Lombardo et al. (2001) highlights the diverse reactivity of allyl compounds in creating monoprotected diols, a process potentially relevant to modifying compounds similar to the one (Lombardo et al., 2001).

Allylic Alcohol Reactivity

Deactivation of the Grubbs Carbene Complex by Allylic Alcohols explores how allylic alcohols react with carbene complexes, which can provide insights into the reactivity of similar functional groups within complex organic molecules. This research by Werner et al. (2003) may offer perspectives on the reactivity of allylic structures in the context of synthetic applications (Werner et al., 2003).

Thiyl Radicals in Organic Synthesis

Thiyl radicals in organic synthesis , a review by Dénès et al. (2014), covers the application of thiyl radicals in the synthesis of complex organic molecules, including those containing pyrrole and thiophene units. This comprehensive review may provide valuable insights into methodologies applicable to synthesizing and modifying compounds like the one specified (Dénès et al., 2014).

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides

Dearomatising rearrangements of lithiated thiophenecarboxamides by Clayden et al. (2004) demonstrate the transformation of thiophene derivatives through lithiation, leading to the formation of pyrrolinones among other products. This study may offer insight into strategies for manipulating thiophene-containing compounds (Clayden et al., 2004).

properties

IUPAC Name

4-hydroxy-2-(4-propan-2-ylphenyl)-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-4-11-22-18(15-9-7-14(8-10-15)13(2)3)17(20(24)21(22)25)19(23)16-6-5-12-26-16/h4-10,12-13,18,24H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDIWFPWHBHBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC=C)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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